

Synthesis of Canosimibe Analogues and Derivatives: A Technical Guide

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Compound of Interest

Compound Name:	Canosimibe
CAS No.:	768394-99-6
Cat. No.:	B1243303

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Abstract

Canosimibe, a non-absorbable derivative of the cholesterol absorption inhibitor ezetimibe, was developed to target the gastrointestinal tract.[1] While it showed initial promise in reducing LDL cholesterol levels, it did not achieve the desired efficacy in later clinical trials and was subsequently discontinued.[1] Despite this, the chemical scaffold of **canosimibe**, featuring a central β -lactam ring and lipid-like side chains, presents a valuable starting point for the design and synthesis of novel therapeutic agents, particularly those targeting sphingolipid metabolism. Dysregulation of sphingolipid pathways is implicated in a multitude of diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[2] This technical guide provides an in-depth overview of the core synthetic strategies, experimental protocols, and structure-activity relationships relevant to the development of **canosimibe** analogues and derivatives.

Introduction to Canosimibe and Rationale for Analogue Synthesis

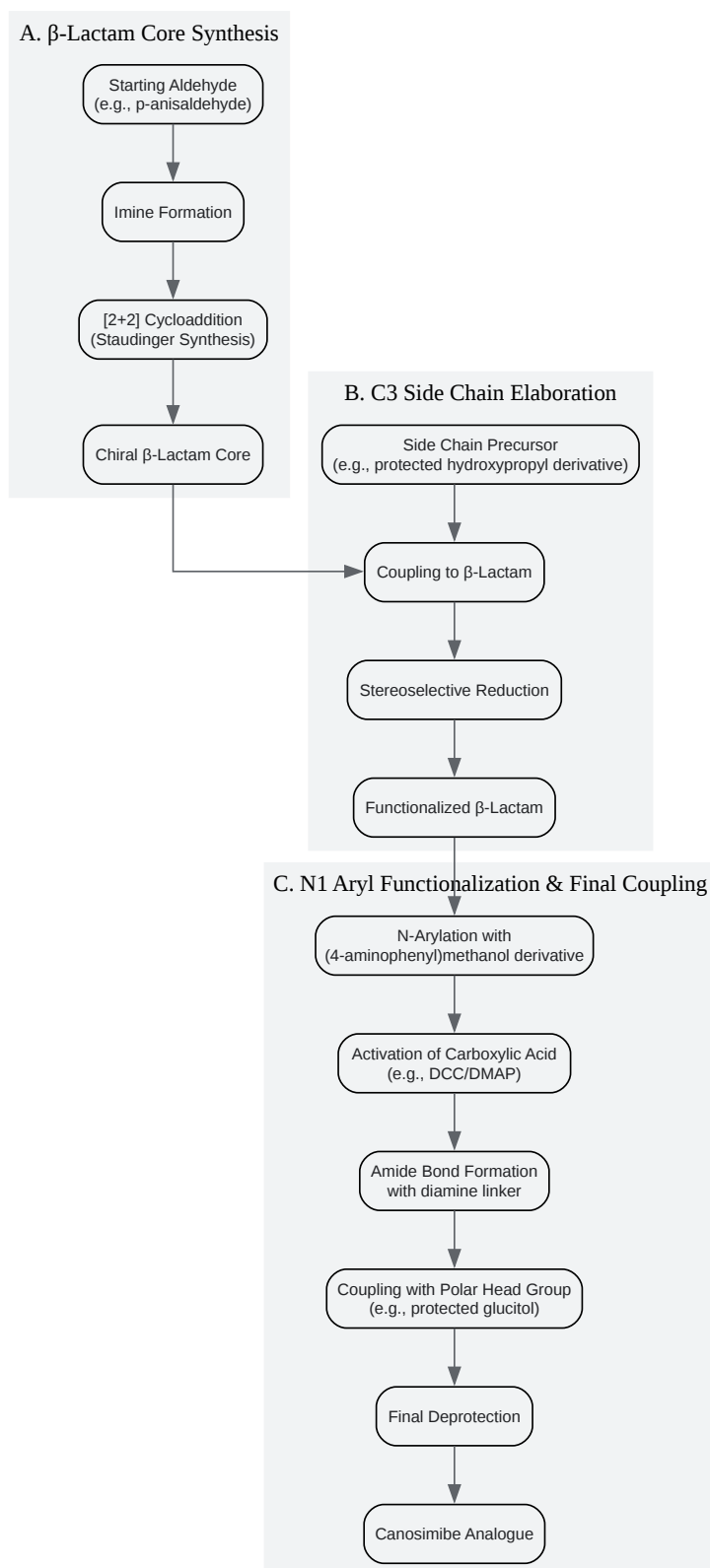
Canosimibe (IUPAC Name: N-[[4-[(2S,3R)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]phenyl]methyl]-N'-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]dodecanediamide) is a complex molecule built around a central 2-azetidinone (β -lactam) ring.^[1] Its design as a non-soluble agent intended to act locally in the gut represents a specific pharmaceutical strategy.^[1] However, the structural similarities of its components to natural bioactive lipids, such as ceramides, suggest that analogues could be designed to interact with key enzymes in sphingolipid metabolic pathways.

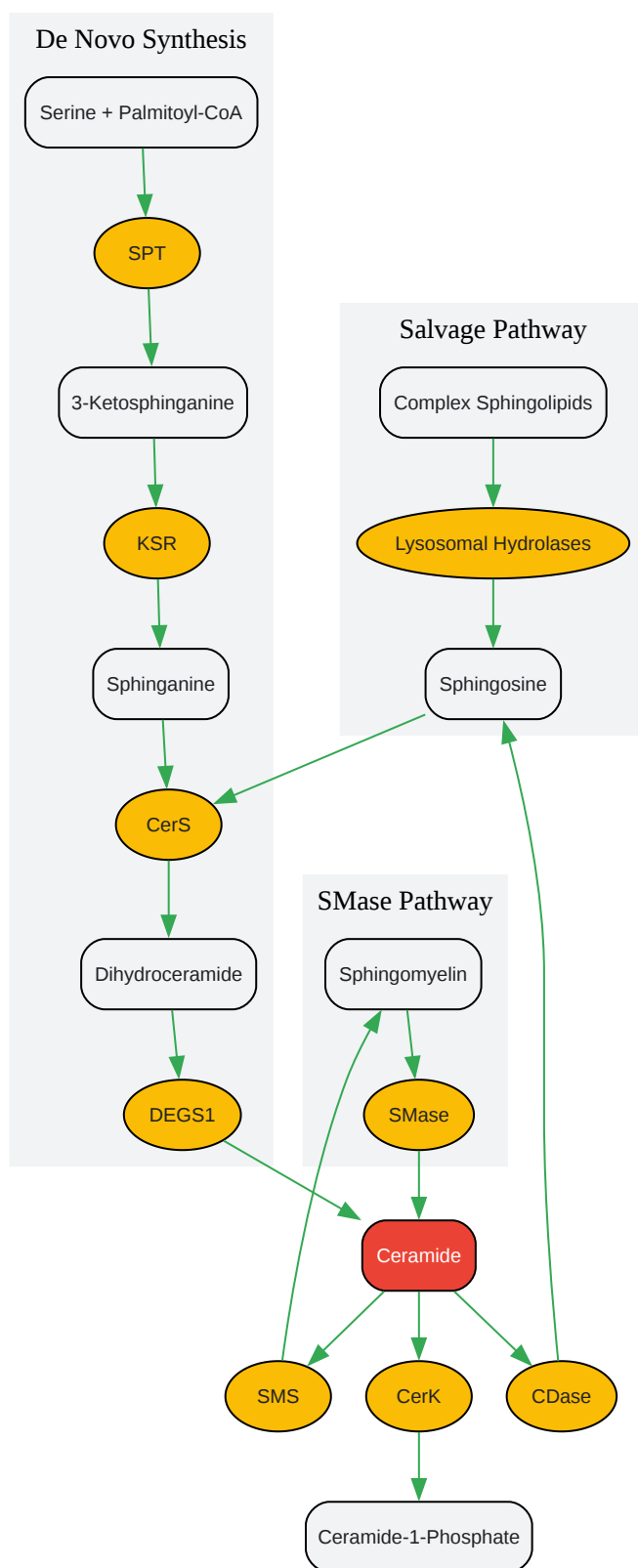
The synthesis of **canosimibe** analogues is driven by several key objectives:

- **Exploration of New Therapeutic Targets:** By modifying the lipophilic side chains and the polar head group, new molecules can be designed to inhibit or modulate enzymes involved in sphingolipid metabolism, such as ceramidases, sphingomyelinases, and ceramide synthases.
- **Structure-Activity Relationship (SAR) Studies:** Systematic modification of the **canosimibe** scaffold allows for the elucidation of key structural features required for potent and selective biological activity. This is crucial for optimizing lead compounds.
- **Development of Molecular Probes:** Fluorescently or isotopically labeled analogues can serve as powerful tools to investigate the intricacies of sphingolipid signaling pathways and to identify novel protein-lipid interactions.

Core Synthetic Strategies

The synthesis of **canosimibe** analogues can be logically divided into three main parts: construction of the β -lactam core, elaboration of the C3 side chain, and functionalization of the N1 aromatic ring. A generalized synthetic approach is outlined below.





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References

- [1. Canosimibe | C44H60FN3O10 | CID 9875746 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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